(6-Ethenylthian-2-yl)methanol

Description

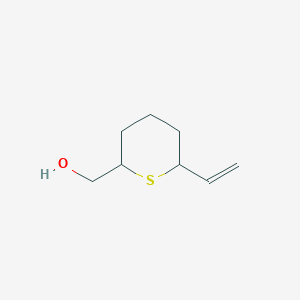

(6-Ethenylthian-2-yl)methanol is a sulfur-containing organic compound characterized by a six-membered thiane (saturated sulfur heterocycle) ring. The hydroxymethyl (-CH₂OH) group is attached at position 2 of the thiane ring, while an ethenyl (-CH=CH₂) substituent is located at position 6.

Properties

CAS No. |

89908-67-8 |

|---|---|

Molecular Formula |

C8H14OS |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

(6-ethenylthian-2-yl)methanol |

InChI |

InChI=1S/C8H14OS/c1-2-7-4-3-5-8(6-9)10-7/h2,7-9H,1,3-6H2 |

InChI Key |

WCYRFCXJEGAEOV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCC(S1)CO |

Origin of Product |

United States |

Biological Activity

(6-Ethenylthian-2-yl)methanol is a compound with potential biological significance, particularly in the context of plant biology and medicinal applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a thian (sulfur-containing) ring structure with an ethenyl group. The presence of the hydroxymethyl group contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored through various avenues, including its effects on plant physiology and potential therapeutic applications. Key areas of focus include:

- Plant Growth Regulation : The compound has been investigated for its role in enhancing plant growth and stress responses.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

Plant Growth Regulation

Research indicates that methanol, as a signaling molecule, can influence plant growth and stress responses. Methanol application has been shown to stimulate photosynthetic activity and enhance overall productivity in C3 plants. This is achieved through the induction of methanol-inducible genes (MIGs) that regulate plant resistance to biotic and abiotic stresses .

Case Study: Methanol-Induced Stress Response

In a study focusing on tobacco plants, it was found that mechanical damage leads to increased synthesis of pectin methylesterases (PMEs), which subsequently elevates methanol emission. This emission acts as a signal, triggering defense mechanisms within the plant .

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented; however, related compounds have shown promise. For instance, methanolic extracts from various plants have demonstrated significant antimicrobial activity against pathogens such as Helicobacter pylori and Escherichia coli .

Comparative Antimicrobial Activity Table

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| Methanolic extracts | Active against E. coli | |

| Methanolic extracts | Active against H. pylori | |

| This compound | Potentially active | Ongoing research |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular targets such as enzymes or receptors, modulating biochemical pathways involved in stress responses and microbial inhibition.

Safety and Toxicology

While methanol itself is known for its toxicological implications—particularly in cases of poisoning leading to metabolic acidosis and visual impairment—the specific safety profile of this compound requires further investigation. Reports indicate severe outcomes from methanol poisoning, emphasizing the need for caution in handling compounds related to methanol .

Comparison with Similar Compounds

(a) (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS 1443325-18-5)

- Structure : Combines a methoxynaphthalene and thiophene moiety with a hydroxymethyl linker.

- Molecular Weight: 270.35 g/mol (vs. ~170–180 g/mol estimated for (6-Ethenylthian-2-yl)methanol).

- Polarity : Higher due to the methoxy (-OCH₃) and aromatic thiophene/naphthalene systems.

- Boiling Point : Predicted at 467.7°C, driven by strong intermolecular π-π stacking and hydrogen bonding.

- Acidity : pKa ~13.54, typical for alcohols adjacent to electron-withdrawing groups (e.g., thiophene).

(b) 2-(6-Methoxynaphthalen-2-yl)ethanol (CAS 32725-05-6)

- Structure: Ethanol derivative with a methoxynaphthalene group.

- Reactivity: The primary alcohol group may exhibit higher nucleophilicity compared to secondary alcohols like this compound.

(c) Thiane vs. Thiophene Systems

- Electronic Effects : Thiane’s saturated sulfur ring lacks aromaticity, reducing electron delocalization compared to thiophene .

Predicted Physicochemical Properties (Extrapolated from Analogues)

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (6-Ethenylthian-2-yl)methanol with high stereochemical purity?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Use of transition-metal catalysts (e.g., palladium) for ethenyl group introduction, as demonstrated in analogous thiophene methanol syntheses .

- Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate enantiomers.

- Characterization by -NMR and -NMR to confirm stereochemistry, supported by X-ray crystallography for absolute configuration determination .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

- Answer :

- Employ temperature-controlled reactions (e.g., 0–5°C) to suppress side reactions like oxidation of the methanol group.

- Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N/Ar) to prevent hydrolysis of sensitive intermediates .

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Advanced Research Questions

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity .

- Database-driven tools like Reaxys or Pistachio provide synthetic pathway predictions based on analogous thiophene derivatives .

- Molecular docking studies assess interactions with biological targets (e.g., enzymes), aiding in rational drug design .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of this compound derivatives?

- Answer :

- Refine crystal structures using SHELXL to identify conformational isomers that may explain divergent bioactivity .

- Compare experimental X-ray data with computational models (e.g., Cambridge Structural Database entries) to validate structural hypotheses .

- Cross-reference IR and Raman spectra to detect polymorphic forms that alter solubility and bioavailability .

Q. What strategies mitigate methanol crossover in electrochemical studies involving this compound?

- Answer :

- Use microfluidic channels with controlled porosity (e.g., <50 µm thickness) to limit methanol diffusion, as validated in direct methanol fuel cell research .

- Implement flow-electrolyte systems with sulfuric acid to oxidize methanol before crossover occurs .

- Monitor crossover rates via gas chromatography or mass spectrometry .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported values for this compound in antimicrobial assays?

- Answer :

- Standardize assay protocols: Use consistent bacterial strains (e.g., E. coli ATCC 25922) and culture conditions (pH, temperature) .

- Apply statistical tools (e.g., z-score analysis) to identify outliers in interlaboratory studies .

- Validate results with orthogonal assays (e.g., broth microdilution vs. agar diffusion) to confirm activity trends .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

- Answer :

- High-resolution mass spectrometry (HRMS) to confirm molecular formula () and isotopic patterns .

- -NMR coupling constants (-values) to differentiate ethenyl vs. ethynyl substituents .

- IR spectroscopy to identify O–H (3200–3600 cm) and C=S (600–700 cm) stretches .

Toxicological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.